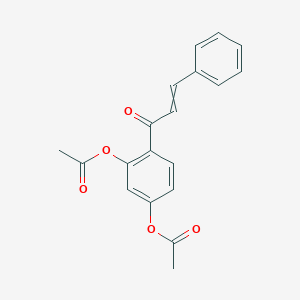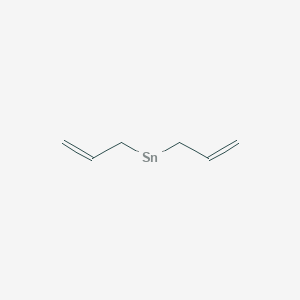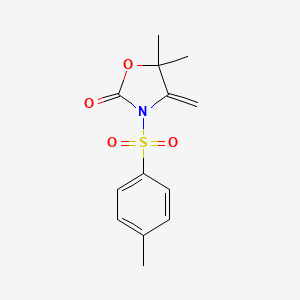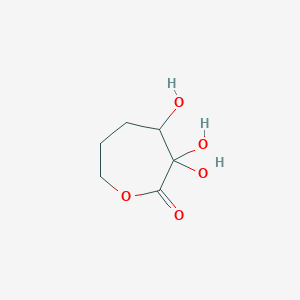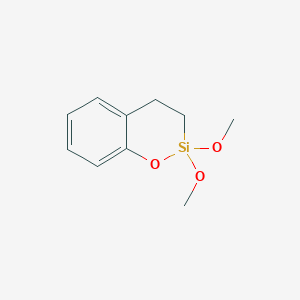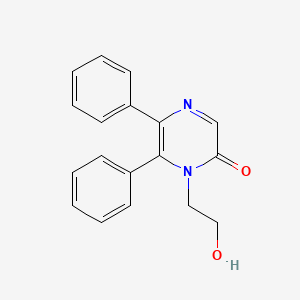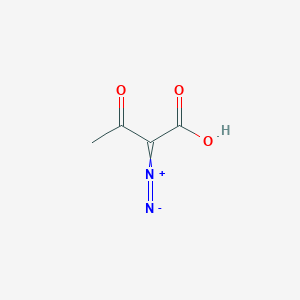
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C₄H₄N₂O₃ It is known for its unique structure, which includes a diazonium group, a hydroxy group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate typically involves the diazotization of 1-hydroxy-3-oxobut-1-en-1-amine. This process requires the use of nitrous acid (HNO₂) as a diazotizing agent under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives, such as halides or hydroxides.
Aplicaciones Científicas De Investigación
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate involves its reactivity with nucleophiles and electrophiles. The diazonium group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The hydroxy and keto groups also contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-diazo-3-oxobutanoate: Similar in structure but contains a methoxy group instead of a hydroxy group.
2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate: Contains a methoxy group instead of a hydroxy group.
Propiedades
Número CAS |
134973-72-1 |
|---|---|
Fórmula molecular |
C4H4N2O3 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
2-diazo-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3(6-5)4(8)9/h1H3,(H,8,9) |
Clave InChI |
AWXVZQXIMPKRGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


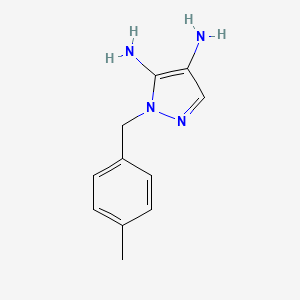
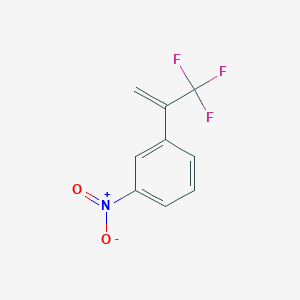
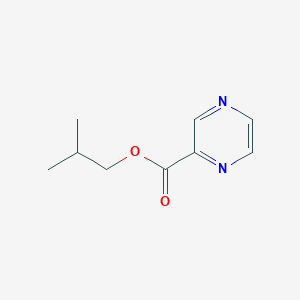
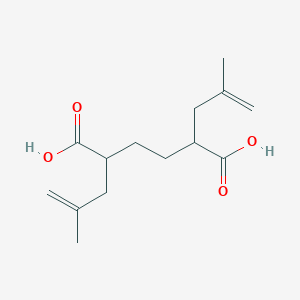
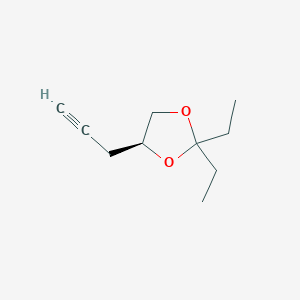
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
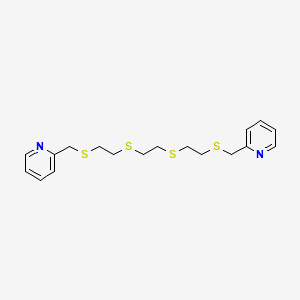
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
